2-bromo-N'-phenylbenzohydrazide
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Overview
Description
2-bromo-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzohydrazide, where a bromine atom is substituted at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-phenylbenzohydrazide typically involves the reaction of 2-bromobenzoic acid with phenylhydrazine. The process can be summarized as follows:
Formation of 2-bromobenzoyl chloride: 2-bromobenzoic acid is treated with thionyl chloride to form 2-bromobenzoyl chloride.
Reaction with phenylhydrazine: The 2-bromobenzoyl chloride is then reacted with phenylhydrazine in the presence of a base such as pyridine to yield 2-bromo-N’-phenylbenzohydrazide.
Industrial Production Methods
Industrial production methods for 2-bromo-N’-phenylbenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Diazotization: Starting with 2-bromoaniline, a diazotization reaction is performed using sodium nitrite and hydrochloric acid.
Reduction: The diazonium salt is then reduced using a reducing agent such as sodium pyrosulfite.
Hydrolysis: The resulting product undergoes hydrolysis to form 2-bromo-N’-phenylbenzohydrazide
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include corresponding carboxylic acids or ketones.
Reduction: Reduced products include amines or alcohols
Scientific Research Applications
2-bromo-N’-phenylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-bromo-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved include:
Enzyme Inhibition: The compound can act as a competitive inhibitor, blocking the substrate from binding to the enzyme.
Receptor Binding: It may bind to receptors, altering their conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-N’-phenylbenzohydrazide
- 4-bromo-N’-phenylbenzohydrazide
- 2-chloro-N’-phenylbenzohydrazide
Uniqueness
2-bromo-N’-phenylbenzohydrazide is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interaction with other molecules. This substitution pattern can enhance its binding affinity to certain targets and improve its stability compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-N'-phenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYFEFHOZEZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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